molecular formula C13H16ClNO4 B1462461 Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 879399-04-9

Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1462461
CAS No.: 879399-04-9
M. Wt: 285.72 g/mol
InChI Key: UZAWWWQLPZLVOJ-DHXVBOOMSA-N
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Description

Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a benzoyloxy substituent at the 4-position and a methyl ester group at the 2-position of the pyrrolidine ring. The benzoyloxy group (C₆H₅COO-) introduces aromatic and electron-withdrawing properties, which may enhance stability or alter solubility compared to hydroxyl or alkyl-substituted analogs .

Properties

IUPAC Name

methyl (2S,4R)-4-benzoyloxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4.ClH/c1-17-13(16)11-7-10(8-14-11)18-12(15)9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWWWQLPZLVOJ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)OC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride is a compound with potential pharmacological applications due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₆ClNO₄
  • CAS Number : 1354487-14-1
  • Molecular Weight : 287.72 g/mol
  • MDL Number : MFCD13559850

The compound features a pyrrolidine ring substituted with a benzoyloxy group, which may influence its interaction with biological targets.

1. Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antinociceptive Activity : Studies suggest that pyrrolidine derivatives can modulate pain pathways, potentially offering relief in pain management .
  • Anti-inflammatory Properties : Some derivatives have shown effectiveness in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases .
  • Neuroprotective Effects : Certain studies have indicated that similar compounds may protect neuronal cells from damage, suggesting applications in neurodegenerative disorders .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems and modulate receptor activity, particularly in the central nervous system.

Case Study 1: Antinociceptive Efficacy

A study involving a series of pyrrolidine derivatives demonstrated significant antinociceptive effects in rodent models. The compounds were tested using the hot plate test and formalin test, showing a dose-dependent reduction in pain response .

Case Study 2: Anti-inflammatory Action

In a controlled experiment assessing the anti-inflammatory properties of various pyrrolidine derivatives, this compound was found to significantly reduce edema in paw models induced by carrageenan . This suggests its potential utility in treating conditions like arthritis.

Research Findings Table

StudyFindingsImplications
Significant antinociceptive effects observed in rodent modelsPotential for pain management therapies
Reduction of inflammation in carrageenan-induced paw edemaPossible treatment for inflammatory diseases
Neuroprotective effects noted in neuronal cell culturesApplications in neurodegenerative disease treatment

Comparison with Similar Compounds

a) Stereochemistry

The (2S,4R) configuration in the target compound and contrasts with the (2S,4S) configurations in –7. This diastereomeric distinction impacts biological activity; for example, (2S,4R)-configured proline derivatives are often used in peptide mimics due to their compatibility with natural L-amino acid conformations .

b) Substituent Effects

  • Benzoyloxy vs.
  • Halogenated Aromatics (): Bromo or chloro substituents (e.g., in and ) introduce electron-withdrawing effects, which may stabilize transition states in enzymatic reactions.
  • Branched Alkyl Groups (): The tetramethylbutyl group in enhances lipophilicity, favoring interactions with hydrophobic protein pockets.

c) Functional Group Variations

  • Ester vs. Carboxylic Acid (): The methyl ester in the target compound is a prodrug motif, whereas the carboxylic acid in may directly engage in ionic interactions with targets.

d) Hazard and Stability

Most analogs are classified as irritants (), suggesting similar handling precautions for the target compound. Storage conditions vary; for example, the iodobenzyl derivative in requires 2–8°C, while others (e.g., ) are stable at room temperature.

Preparation Methods

Starting Material: trans-4-Hydroxy-L-proline

The typical synthetic route begins with trans-4-hydroxy-L-proline, which provides the (2S,4R) stereochemistry of the pyrrolidine ring. This amino acid is commercially available and serves as a chiral scaffold.

Benzoylation of the 4-Hydroxy Group

The critical step involves selective benzoylation of the 4-hydroxy substituent to form the 4-(benzoyloxy) moiety.

  • Reagents: Benzoyl chloride or benzoyl anhydride are commonly used acylating agents.
  • Base: Sodium hydroxide or organic bases such as triethylamine are employed to neutralize the generated acid and promote the reaction.
  • Solvent: Biphasic systems with dichloromethane (methylene chloride) and aqueous base are typical.
  • Temperature: The reaction is conducted at low temperatures (0 to 5 °C) to maintain stereochemical integrity and minimize side reactions.
  • Procedure: The hydroxyproline is dissolved in aqueous sodium hydroxide, cooled, and benzoyl chloride is added dropwise in an organic solvent. After stirring, the organic phase is separated, and the aqueous phase acidified to precipitate the benzoylated intermediate.

Esterification to Methyl Ester

Following benzoylation, the carboxylic acid group is esterified:

  • Reagents: Methanol in the presence of acid catalysts (e.g., hydrochloric acid or sulfuric acid).
  • Conditions: Reflux or room temperature depending on catalyst strength and desired reaction rate.
  • Outcome: Formation of the methyl ester at the 2-position.

Formation of Hydrochloride Salt

The final step involves treatment with hydrochloric acid to convert the free base into its hydrochloride salt, improving solubility and stability.

Representative Experimental Data and Yields

Step Reagents & Conditions Yield (%) Notes
Benzoylation of 4-hydroxyproline Sodium hydroxide (aqueous), benzoyl chloride, dichloromethane, 0–5 °C, 3 h 80–93 High stereochemical retention, crystallization of intermediate
Esterification to methyl ester Methanol, acid catalyst, reflux or room temp 85–90 Efficient conversion, minimal racemization
Hydrochloride salt formation HCl in ethanol or ether, room temperature Quantitative Stable salt formation, easy isolation

Yields and conditions are compiled from various experimental reports and industrial protocols, reflecting reproducibility and scalability.

Analytical and Operational Notes

  • Temperature Control: Maintaining low temperature (0–5 °C) during benzoylation is critical to prevent racemization and side reactions.
  • Phase Separation: Efficient separation of organic and aqueous layers ensures high purity of intermediates.
  • pH Adjustment: Acidification to pH 2–3 precipitates the benzoylated intermediate effectively.
  • Purification: Recrystallization from ethanol or other suitable solvents yields high-purity compounds.
  • Scale-Up: Large-scale syntheses have been reported with consistent yields by controlling reagent addition rates and temperature.

Summary Table of Preparation Method

Stage Key Reagents Solvent System Temperature Reaction Time Yield (%) Remarks
Benzoylation Benzoyl chloride, NaOH H2O / CH2Cl2 biphasic 0–5 °C 1–3 hours 80–93 Controlled addition, phase separation
Esterification Methanol, HCl or H2SO4 Methanol RT or reflux 2–6 hours 85–90 Acid-catalyzed ester formation
Hydrochloride salt formation HCl Ethanol or ether RT 1 hour Quantitative Salt formation, crystallization

Q & A

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer: Store the compound at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month) . Avoid repeated freeze-thaw cycles by aliquoting stock solutions. For handling, use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the benzoyloxy group. Always work in a fume hood with PPE (gloves, goggles, lab coat) to minimize inhalation or skin contact .

Q. How should researchers prepare stock solutions given its solubility limitations?

  • Methodological Answer: Dissolve the compound in DMSO or ethanol (based on solubility tests) at a concentration of 10–50 mM . Heat the mixture to 37°C with sonication for 30 minutes to enhance dissolution. Filter through a 0.22 µm membrane to remove particulates. Aliquot and store at -80°C to avoid degradation. Validate solubility empirically for each batch using UV-Vis spectroscopy .

Q. What analytical methods are used to confirm molecular identity and purity?

  • Methodological Answer:
  • Mass Spectrometry (MS): Confirm molecular weight using high-resolution MS (HRMS) to match the calculated exact mass (e.g., 280.117 g/mol for related analogs) .
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm . Purity ≥98% is required for in vitro studies .

Q. What safety precautions are critical during experimental use?

  • Methodological Answer: Wear nitrile gloves , safety goggles , and a lab coat . Handle in a certified fume hood to avoid aerosol exposure. In case of skin contact, rinse immediately with copious water for 15 minutes. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste as hazardous organic material .

Advanced Research Questions

Q. How can the stereochemical integrity of the (2S,4R) configuration be validated?

  • Methodological Answer:
  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) to resolve enantiomers. Compare retention times with authentic standards .
  • X-ray Crystallography: Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to determine absolute configuration .

Q. What synthetic strategies optimize the introduction of the benzoyloxy group?

  • Methodological Answer: Use benzoyl chloride in anhydrous dichloromethane with triethylamine as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via flash chromatography (gradient: 20–50% ethyl acetate in hexane). Yield improvements (>80%) are achievable with microwave-assisted synthesis at 60°C for 2 hours .

Q. How are degradation products characterized under accelerated stability testing?

  • Methodological Answer: Expose the compound to 40°C/75% relative humidity for 4 weeks. Analyze degraded samples using LC-MS/MS with a C18 column and electrospray ionization (ESI). Identify major degradation products (e.g., hydrolyzed pyrrolidine intermediates) via fragmentation patterns .

Q. What solvent systems are effective for recrystallization to achieve high enantiomeric excess?

  • Methodological Answer: Recrystallize from ethyl acetate/hexane (1:3) or methanol/water (4:1) . Monitor crystal growth under polarized light microscopy. Validate enantiomeric excess (>99%) via polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How can contradictory NMR data for pyrrolidine ring protons be resolved?

  • Methodological Answer: Perform 2D NMR experiments (COSY, HSQC) to assign overlapping proton signals. Use deuterated DMSO as a solvent to enhance resolution. Compare with computed NMR spectra (DFT calculations at B3LYP/6-31G* level) for validation .

Q. What metabolic stability assays are recommended for preclinical studies?

  • Methodological Answer:
    Incubate the compound with human liver microsomes (HLMs) at 37°C in PBS (pH 7.4). Quench reactions with acetonitrile at 0, 15, 30, and 60 minutes. Analyze metabolite formation via LC-QTOF-MS and identify major Phase I metabolites (e.g., hydroxylation at the pyrrolidine ring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
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Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate hydrochloride

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